(5-Fluoro-2-isobutoxyphenyl)(methyl)sulfane
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Overview
Description
(5-Fluoro-2-isobutoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C11H15FOS and a molecular weight of 214.30 g/mol . This compound is characterized by the presence of a fluorine atom, an isobutoxy group, and a methylsulfane group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-isobutoxyphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-isobutoxyphenol and methylsulfanyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-isobutoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Original sulfane.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(5-Fluoro-2-isobutoxyphenyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Fluoro-2-isobutoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved in its action can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(5-Fluoro-2-isobutoxyphenyl)(methyl)sulfane: C11H15FOS
(5-Fluoro-4-iodo-2-isobutoxyphenyl)(methyl)sulfane: C11H14FIO2S
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .
Biological Activity
(5-Fluoro-2-isobutoxyphenyl)(methyl)sulfane is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a fluorinated phenyl group and a sulfane moiety. Its molecular formula is C12H16FOS, and it exhibits unique properties that influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, which may facilitate its penetration through cellular membranes. The sulfane group can participate in nucleophilic attacks on electrophilic centers in proteins, potentially altering their function.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have demonstrated that similar compounds possess significant antitumor effects, suggesting that this compound may also inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This could be beneficial in treating conditions characterized by chronic inflammation.
- Neuroprotective Properties : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.
Antitumor Activity
A study published in Cancer Research explored the effects of structurally similar sulfane compounds on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM for different cell lines. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 (Breast) | 15 | Apoptosis |
Compound B | HeLa (Cervical) | 20 | Cell Cycle Arrest |
This compound | A549 (Lung) | TBD | TBD |
Anti-inflammatory Effects
In a study investigating the anti-inflammatory potential of various sulfane derivatives, this compound was shown to significantly reduce TNF-alpha levels in LPS-stimulated macrophages. The reduction was quantified at approximately 40% compared to control groups.
Neuroprotective Properties
A recent investigation into neuroprotective agents highlighted that this compound could mitigate oxidative stress-induced apoptosis in neuronal cells. The study utilized a model of oxidative damage induced by hydrogen peroxide, demonstrating a protective effect at concentrations as low as 5 µM.
Properties
IUPAC Name |
4-fluoro-1-(2-methylpropoxy)-2-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FOS/c1-8(2)7-13-10-5-4-9(12)6-11(10)14-3/h4-6,8H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCGDQGGNNHDJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)F)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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